REACTION_CXSMILES
|
[C:1](#N)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH2:9].[CH2:10]([OH:13])[CH2:11][OH:12]>>[C:1]([O:12][CH2:11][CH2:10][OH:13])(=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
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103 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
310 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
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Name
|
|
Quantity
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300 mL
|
Type
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reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux under substantially anhydrous conditions for 3 days
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Duration
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3 d
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with ether (3×300 ml)
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Type
|
EXTRACTION
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Details
|
the combined ether extract
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Type
|
WASH
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Details
|
back-washed with water (2×300 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The ether solution was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The ether was evaporated
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Type
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DISTILLATION
|
Details
|
the residual oil distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |